1-[6-(Hydroxymethyl)morpholin-2-yl]-5-methylpyrimidine-2,4-dione
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Overview
Description
1-[(2R,6S)-6-(Hydroxymethyl)-2-morpholinyl]-5-methyl-2,4(1H,3H)-pyrimidinedione is a chemical compound with the molecular formula C10H15N3O4 and a molecular weight of 241.24 g/mol . This compound is known for its unique structure, which includes a morpholine ring and a pyrimidinedione core. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,6S)-6-(Hydroxymethyl)-2-morpholinyl]-5-methyl-2,4(1H,3H)-pyrimidinedione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a morpholine derivative with a pyrimidinedione precursor in the presence of a suitable catalyst . The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies ensures consistent quality and scalability. The industrial production methods are designed to minimize waste and maximize efficiency, making the process environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1-[(2R,6S)-6-(Hydroxymethyl)-2-morpholinyl]-5-methyl-2,4(1H,3H)-pyrimidinedione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[(2R,6S)-6-(Hydroxymethyl)-2-morpholinyl]-5-methyl-2,4(1H,3H)-pyrimidinedione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-[(2R,6S)-6-(Hydroxymethyl)-2-morpholinyl]-5-methyl-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-[(2R,6S)-6-(Hydroxymethyl)-4-(triphenylmethyl)-2-morpholinyl]-5-methyl-2,4(1H,3H)-pyrimidinedione
- 1-[(2R,6S)-6-(Hydroxymethyl)-2-morpholinyl]-5-methyl-2,4(1H,3H)-pyrimidinedione derivatives
Uniqueness
1-[(2R,6S)-6-(Hydroxymethyl)-2-morpholinyl]-5-methyl-2,4(1H,3H)-pyrimidinedione is unique due to its specific structural features, such as the presence of both a morpholine ring and a pyrimidinedione core. These features contribute to its distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
1-[6-(hydroxymethyl)morpholin-2-yl]-5-methylpyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4/c1-6-4-13(10(16)12-9(6)15)8-3-11-2-7(5-14)17-8/h4,7-8,11,14H,2-3,5H2,1H3,(H,12,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRILCWUZCLCFKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CNCC(O2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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